Cas no 2228986-60-3 (tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethyl)carbamate)

Tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethyl)carbamate is a specialized carbamate-protected amine derivative featuring a cyclopentabthiophene moiety. This compound is particularly valuable in medicinal chemistry and pharmaceutical research due to its role as a versatile intermediate in the synthesis of biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic transformations, while the cyclopentabthiophene scaffold offers potential for modulating electronic and steric properties in drug design. Its well-defined structure and compatibility with standard coupling reactions make it a reliable building block for constructing complex heterocyclic systems. The compound is typically handled under inert conditions to preserve its reactivity and purity.
tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethyl)carbamate structure
2228986-60-3 structure
Product name:tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethyl)carbamate
CAS No:2228986-60-3
MF:C14H22N2O2S
Molecular Weight:282.401682376862
CID:6150106
PubChem ID:165685537

tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethyl)carbamate
    • EN300-1882954
    • tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethyl)carbamate
    • 2228986-60-3
    • インチ: 1S/C14H22N2O2S/c1-14(2,3)18-13(17)16-8-10(15)12-7-9-5-4-6-11(9)19-12/h7,10H,4-6,8,15H2,1-3H3,(H,16,17)
    • InChIKey: AUGHIVQNZSCQTQ-UHFFFAOYSA-N
    • SMILES: S1C(C(CNC(=O)OC(C)(C)C)N)=CC2=C1CCC2

計算された属性

  • 精确分子量: 282.14019912g/mol
  • 同位素质量: 282.14019912g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 330
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 92.6Ų

tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1882954-0.25g
tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethyl)carbamate
2228986-60-3
0.25g
$1038.0 2023-09-18
Enamine
EN300-1882954-0.5g
tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethyl)carbamate
2228986-60-3
0.5g
$1084.0 2023-09-18
Enamine
EN300-1882954-0.1g
tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethyl)carbamate
2228986-60-3
0.1g
$993.0 2023-09-18
Enamine
EN300-1882954-5.0g
tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethyl)carbamate
2228986-60-3
5g
$4349.0 2023-06-01
Enamine
EN300-1882954-10g
tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethyl)carbamate
2228986-60-3
10g
$4852.0 2023-09-18
Enamine
EN300-1882954-1g
tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethyl)carbamate
2228986-60-3
1g
$1129.0 2023-09-18
Enamine
EN300-1882954-0.05g
tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethyl)carbamate
2228986-60-3
0.05g
$948.0 2023-09-18
Enamine
EN300-1882954-2.5g
tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethyl)carbamate
2228986-60-3
2.5g
$2211.0 2023-09-18
Enamine
EN300-1882954-5g
tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethyl)carbamate
2228986-60-3
5g
$3273.0 2023-09-18
Enamine
EN300-1882954-10.0g
tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethyl)carbamate
2228986-60-3
10g
$6450.0 2023-06-01

tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethyl)carbamate 関連文献

tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethyl)carbamateに関する追加情報

Comprehensive Overview of tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethyl)carbamate (CAS No. 2228986-60-3)

The compound tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethyl)carbamate, with the CAS number 2228986-60-3, is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, featuring a cyclopentabthiophene core and a tert-butyl carbamate group, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and other therapeutic agents targeting metabolic disorders.

One of the key reasons for the growing interest in tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethyl)carbamate is its role in medicinal chemistry. The compound's aminoethyl and carbamate functionalities provide versatile sites for further chemical modifications, enabling the creation of derivatives with tailored properties. This adaptability is crucial for addressing contemporary challenges in drug design, such as improving bioavailability and reducing off-target effects. Recent studies have explored its utility in cancer research, where it serves as a scaffold for novel inhibitors.

In addition to its pharmaceutical applications, CAS No. 2228986-60-3 is also relevant in material science. The cyclopentabthiophene moiety is known for its electron-rich characteristics, which are advantageous in the development of organic semiconductors and conductive polymers. This dual applicability in both life sciences and advanced materials underscores the compound's interdisciplinary importance. As sustainable and green chemistry practices gain traction, researchers are also investigating eco-friendly synthesis routes for this molecule to minimize environmental impact.

The synthesis of tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethyl)carbamate typically involves multi-step organic reactions, including protection-deprotection strategies and catalytic cyclization. Optimizing these processes is a focal point for chemists aiming to enhance yield and purity while reducing costs. Advanced techniques such as flow chemistry and microwave-assisted synthesis are being explored to achieve these goals. These innovations align with the broader trend of process intensification in chemical manufacturing.

From a commercial perspective, the demand for CAS No. 2228986-60-3 is driven by its utility in high-value applications. Pharmaceutical companies and research institutions are the primary consumers, utilizing the compound for lead optimization and preclinical studies. Suppliers often highlight its high purity and consistent quality as critical selling points, given the stringent requirements of regulatory agencies like the FDA and EMA. The compound's market trajectory is expected to remain positive, supported by ongoing investments in drug development and personalized medicine.

For researchers and industry professionals, understanding the structure-activity relationship (SAR) of tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethyl)carbamate is essential. Computational tools such as molecular docking and QSAR modeling are frequently employed to predict its interactions with biological targets. These insights accelerate the identification of promising candidates for further development. Additionally, the compound's stability under various conditions is a topic of interest, as it influences storage and handling protocols.

Looking ahead, the exploration of CAS No. 2228986-60-3 is likely to expand into emerging fields such as proteolysis-targeting chimeras (PROTACs) and degradation technologies. Its modular structure makes it a plausible candidate for designing bifunctional molecules that can selectively degrade disease-causing proteins. This aligns with the current emphasis on targeted therapies and precision medicine, which are reshaping the pharmaceutical landscape. As such, the compound represents a convergence of traditional synthetic chemistry and cutting-edge therapeutic strategies.

In summary, tert-butyl N-(2-amino-2-{4H,5H,6H-cyclopentabthiophen-2-yl}ethyl)carbamate (CAS No. 2228986-60-3) is a multifaceted compound with broad relevance in drug discovery, material science, and chemical synthesis. Its structural features and functional groups offer numerous opportunities for innovation, making it a subject of ongoing research and development. As scientific advancements continue to unfold, this molecule is poised to play a pivotal role in addressing some of the most pressing challenges in modern chemistry and medicine.

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